1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene
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Overview
Description
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is an organic compound with the molecular formula C11H14BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-(1,1-dimethylethoxy)-4-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration or sulfonation, facilitated by the electron-withdrawing effects of the bromine and fluorine atoms.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide and sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-(1,1-dimethylethoxy)-4-fluorophenol or 2-(1,1-dimethylethoxy)-4-fluoroaniline.
Electrophilic Aromatic Substitution: Formation of 1-bromo-2-(1,1-dimethylethoxy)-4-fluoro-3-nitrobenzene or 1-bromo-2-(1,1-dimethylethoxy)-4-fluoro-3-sulfonic acid.
Reduction: Formation of 2-(1,1-dimethylethoxy)-4-fluorobenzene.
Scientific Research Applications
1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: In the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: As a building block for the synthesis of potential drug candidates with fluorine-containing aromatic structures.
Chemical Biology: In the study of enzyme mechanisms and the development of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the fluorine atom and tert-butoxy group influence the reactivity of the benzene ring in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
1-Bromo-2-(1,1-dimethylethoxy)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-2-(1,1-dimethylethoxy)-4-methoxybenzene: Similar structure but with a methoxy group instead of a fluorine atom.
1-Bromo-2-(1,1-dimethylethoxy)-4-nitrobenzene: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness: 1-Bromo-2-(1,1-dimethylethoxy)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and stability. The combination of bromine, fluorine, and tert-butoxy groups makes this compound a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
1-bromo-4-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYOBWIBVCCPFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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